molecular formula C12H16BrNO B5383077 1-[(2-Bromophenyl)methyl]piperidin-3-ol

1-[(2-Bromophenyl)methyl]piperidin-3-ol

Cat. No.: B5383077
M. Wt: 270.17 g/mol
InChI Key: YKQXSMUSFVOICS-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3rd position of the piperidine ring and a 2-bromophenylmethyl substituent. The bromine atom at the 2-position of the phenyl ring and the hydroxyl group on the piperidine core contribute to its unique chemical reactivity and biological interactions.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQXSMUSFVOICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]piperidin-3-ol typically involves the reaction of 2-bromobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.

Major Products

    Oxidation: Formation of 1-[(2-Bromophenyl)methyl]piperidin-3-one.

    Reduction: Formation of 1-[(2-Phenyl)methyl]piperidin-3-ol.

    Substitution: Formation of 1-[(2-Substituted phenyl)methyl]piperidin-3-ol derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]piperidin-3-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Their Impact

Key Findings from Comparative Studies

Halogen Substituents: The 2-bromophenyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, which can enhance binding to hydrophobic pockets in biological targets. In contrast, the 4-iodophenyl analog () exhibits stronger binding due to iodine’s larger atomic radius and polarizability .

Ring Size and Conformation :

  • Replacing piperidine with pyrrolidine (5-membered ring, ) increases ring strain, altering pharmacokinetics and reducing compatibility with larger receptor binding sites .

Functional Group Variations: The hydroxyl group at C3 in the target compound enables hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 1-benzylpiperidine . Methoxy substituents () improve solubility but reduce receptor affinity compared to bromine’s hydrophobic interactions .

Aromatic Core Modifications :

  • Benzoyl-containing analogs () exhibit higher electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes, unlike the benzyl group in the target compound .

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